![molecular formula C10H14N2O3S B2465614 3-[(Propylamino)sulfonyl]benzamide CAS No. 1158737-79-1](/img/structure/B2465614.png)
3-[(Propylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in organic synthesis and as active ingredients in certain pharmaceuticals .
Synthesis Analysis
Benzamides can be synthesized through various methods. One common method involves the reaction of a benzoyl chloride with an amine . Another method involves the acylation of aniline with acyl chlorides .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The amide group can participate in hydrogen bonding, which can influence the compound’s physical properties .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . They can also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . Their solubility in water can vary depending on the specific structure of the benzamide .Wirkmechanismus
Zukünftige Richtungen
Research into benzamides and their derivatives continues to be an active area of study. For example, researchers are exploring the synthesis of new benzamide derivatives with potential antibacterial activity . Additionally, the development of benzamide-based drugs for the treatment of various diseases is an ongoing area of research .
Eigenschaften
IUPAC Name |
3-(propylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-6-12-16(14,15)9-5-3-4-8(7-9)10(11)13/h3-5,7,12H,2,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLVYLKUWKOXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

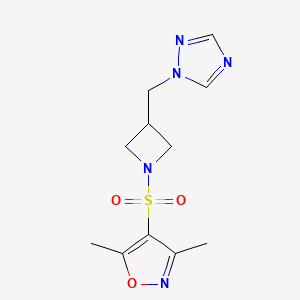
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)
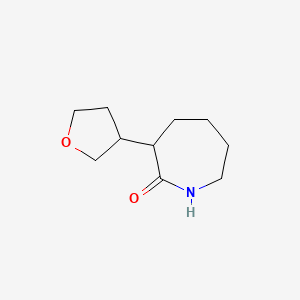
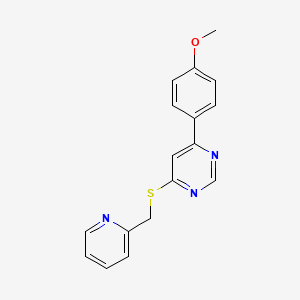
amine](/img/structure/B2465540.png)
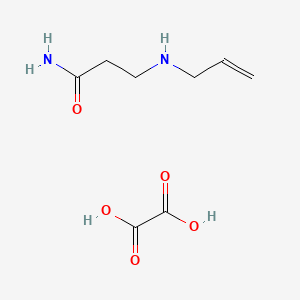
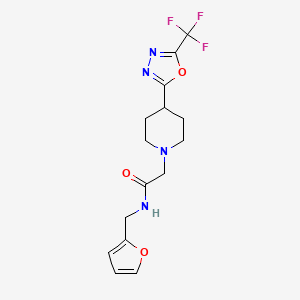
![methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2465545.png)
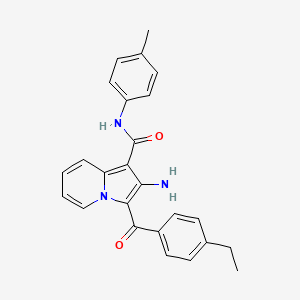
![[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2465547.png)
![ethyl 1-(4-chlorobenzyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2465549.png)
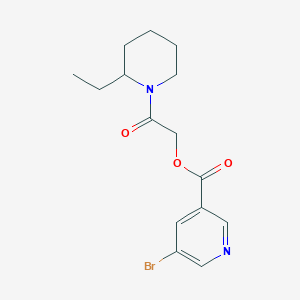
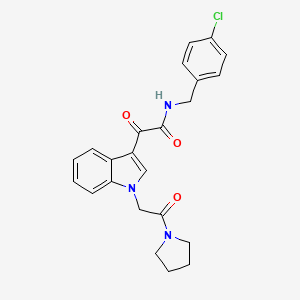
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2465553.png)